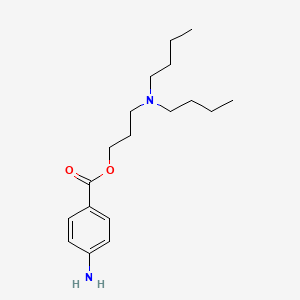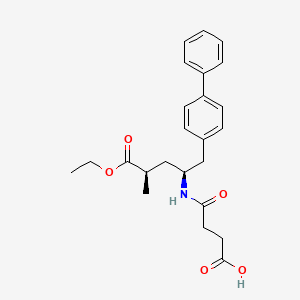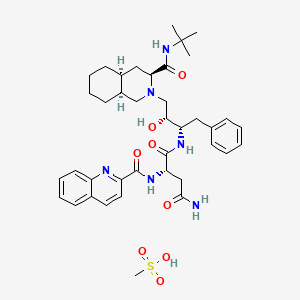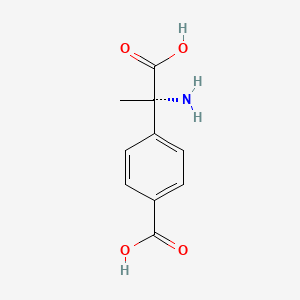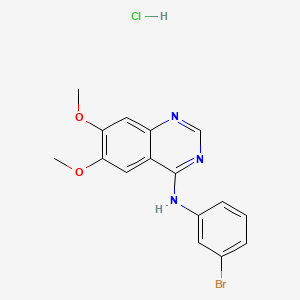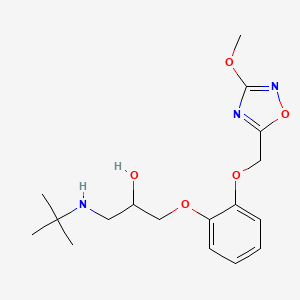
Zoleprodolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoleprodolol is a chemical compound developed as an adrenoreceptor antagonist. It is primarily used in research settings and has not been widely adopted for clinical use. The compound’s molecular formula is C17H25N3O5, and it has a molecular weight of 351.403 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zoleprodolol involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the oxadiazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the tert-butylamino group: This step involves the reaction of the intermediate with tert-butylamine.
Final assembly: The final product is obtained by coupling the intermediate with the appropriate phenoxypropanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Zoleprodolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Zoleprodolol has several applications in scientific research, including:
Chemistry: Used as a model compound to study adrenoreceptor antagonism and related chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, although it has not been widely adopted in clinical settings.
Industry: Used in the development of new chemical entities and as a reference compound in analytical studies.
Mechanism of Action
Zoleprodolol exerts its effects by binding to adrenoreceptors, thereby blocking the action of endogenous catecholamines. This leads to a decrease in the physiological responses mediated by these receptors. The molecular targets include alpha and beta adrenoreceptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another adrenoreceptor antagonist with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with distinct pharmacokinetic properties.
Metoprolol: Similar to Atenolol but with different metabolic pathways.
Uniqueness
Zoleprodolol is unique in its specific structural features, particularly the oxadiazole ring and the tert-butylamino group, which contribute to its distinct pharmacological profile. Its unique structure allows for specific interactions with adrenoreceptors that differ from other similar compounds.
Properties
CAS No. |
158599-53-2 |
|---|---|
Molecular Formula |
C17H25N3O5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15/h5-8,12,18,21H,9-11H2,1-4H3 |
InChI Key |
NXTODQHJOKDVFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |
Appearance |
Solid powder |
Synonyms |
Zoleprodolol; 1-(tert-butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


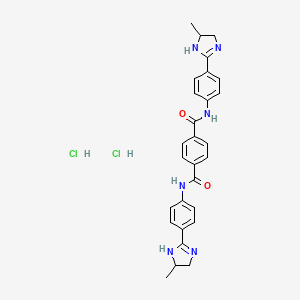
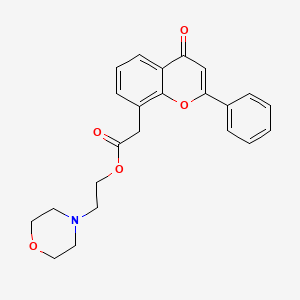

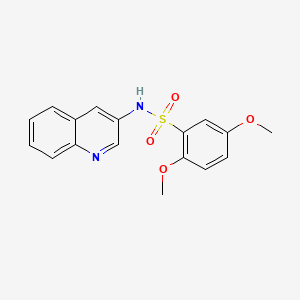
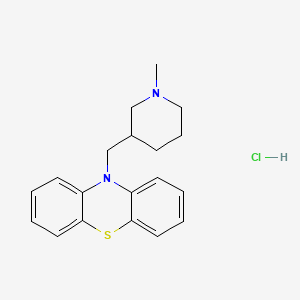
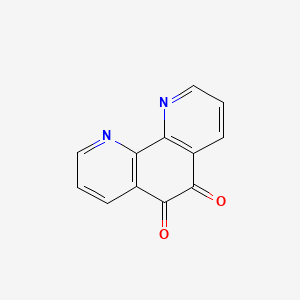
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)

